
3-(Aminomethyl)-2-methylpentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aminomethyl)-2-methylpentan-2-ol is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) attached to a methylpentanol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2-methylpentan-2-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpentan-2-ol with formaldehyde and ammonia under controlled conditions. This reaction typically requires the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the recovery and recycling of solvents and catalysts are important considerations in industrial production to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
3-(Aminomethyl)-2-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines.
Aplicaciones Científicas De Investigación
3-(Aminomethyl)-2-methylpentan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Aminomethyl)-2-methylpentan-2-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. Additionally, the compound may participate in enzymatic reactions, altering the activity of enzymes and affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid: A structural analog with similar functional groups.
2-Amino-2-methyl-1-propanol: Another compound with an amino group attached to a different carbon skeleton.
3-Aminomethyl-4-hydroxycoumarin: A compound with both amino and hydroxyl groups, used in different applications.
Uniqueness
3-(Aminomethyl)-2-methylpentan-2-ol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological molecules in distinct ways. Its versatility makes it valuable in multiple fields, from organic synthesis to industrial applications.
Propiedades
Fórmula molecular |
C7H17NO |
|---|---|
Peso molecular |
131.22 g/mol |
Nombre IUPAC |
3-(aminomethyl)-2-methylpentan-2-ol |
InChI |
InChI=1S/C7H17NO/c1-4-6(5-8)7(2,3)9/h6,9H,4-5,8H2,1-3H3 |
Clave InChI |
RSOHTWOYZUWDNZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CN)C(C)(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


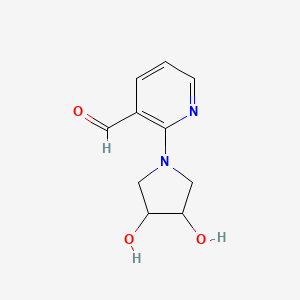

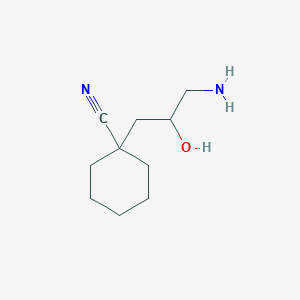
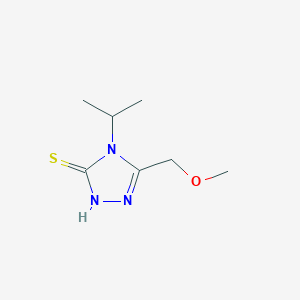
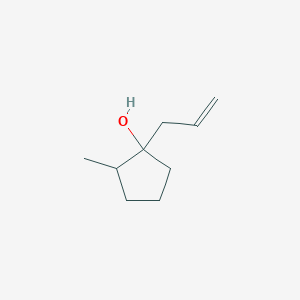
![1-[1-(Oxan-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B13182015.png)
![Ethyl 1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13182021.png)
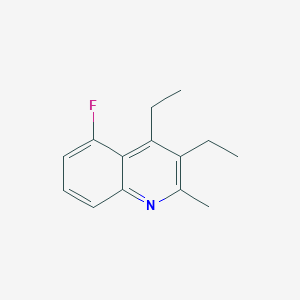

![1-[1-(Aminomethyl)-2-methylcyclohexyl]ethan-1-ol](/img/structure/B13182037.png)
methanol](/img/structure/B13182039.png)
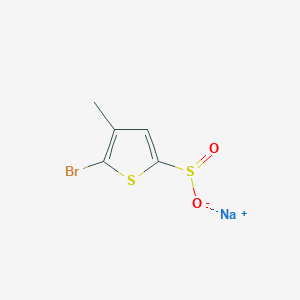
![{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13182056.png)
![Ethyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B13182058.png)
